molecular formula C7H7FN2O3 B2567455 2-Fluoro-3-methoxy-4-nitroaniline CAS No. 2091910-19-7

2-Fluoro-3-methoxy-4-nitroaniline

Cat. No.: B2567455
CAS No.: 2091910-19-7
M. Wt: 186.142
InChI Key: LQGPUEVNFWRPLT-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and nitro groups.

Mechanism of Action

Target of Action

2-Fluoro-3-methoxy-4-nitroaniline is a versatile compound that plays a crucial role in the synthesis of various pharmaceuticals . It serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of this compound, and it plays a significant role in the development of various cancers .

Mode of Action

The mode of action of this compound involves several chemical reactions. It undergoes a nitration reaction, followed by a conversion from the nitro group to an amine . These reactions allow this compound to interact with its targets, resulting in the inhibition of the BRAFV600E kinase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of pharmaceuticals . By inhibiting the BRAFV600E kinase, this compound affects the downstream effects of this kinase, which plays a crucial role in cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of compounds similar to this compound suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of the BRAFV600E kinase . By inhibiting this kinase, this compound can potentially slow down or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment to avoid potential hazards . Furthermore, the compound should be stored in a dark place at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with 4-fluoro-2-methoxyaniline, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxy-4-nitroaniline is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Properties

IUPAC Name

2-fluoro-3-methoxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPUEVNFWRPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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